cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Overview

Description

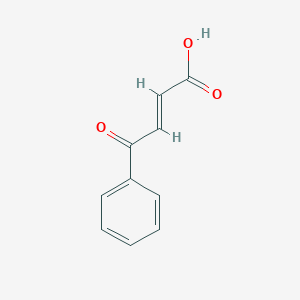

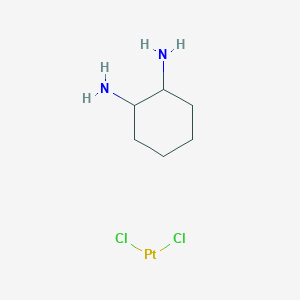

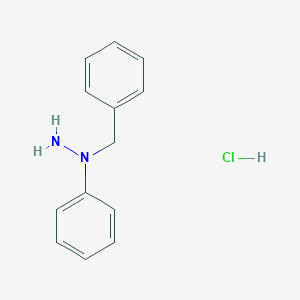

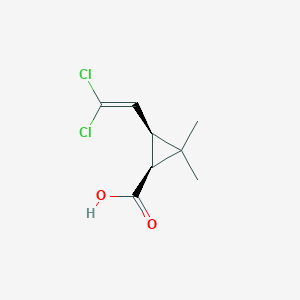

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound that is structurally characterized by a cyclopropane ring substituted with a dichloroethenyl group and a dimethyl group. This compound is related to a class of chemicals known as cyclopropane carboxylic acids, which have been widely studied due to their biological activities and their presence in various natural products .

Synthesis Analysis

The synthesis of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and its analogs has been approached through various synthetic routes. One method involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent base-induced cyclization to yield the desired product . Another approach utilizes a stereospecific route that includes an alicyclic Claisen rearrangement of O-silyl enolates derived from substituted hexenolides . Additionally, the synthesis of related compounds has been achieved by dehydrohalogenation of tetrahalohexanoates, which has been modified to produce the cis-isomer selectively .

Molecular Structure Analysis

The molecular structure of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its angle strain and reactivity. The substituents on the cyclopropane ring influence its reactivity and physical properties. The dichloroethenyl group adds to the complexity of the molecule, potentially affecting its stereochemistry and electronic properties .

Chemical Reactions Analysis

The reactivity of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid is influenced by the strained cyclopropane ring and the electron-withdrawing effects of the dichloroethenyl group. These structural features can lead to various chemical reactions, such as substitutions and additions, which are relevant in the synthesis of insecticidal compounds and other biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid are determined by its molecular structure. The presence of halogen atoms and the cyclopropane ring affects its polarity, solubility, and stability. The pKa values of related cis-2-substituted cyclopropanecarboxylic acids have been determined, providing insight into the acidity and electronic effects of substituents on the cyclopropane ring . Additionally, the synthesis of cyclopropenylidene transition metal complexes provides information on the coordination chemistry and potential catalytic applications of cyclopropane-containing compounds .

Scientific Research Applications

Heat Capacities and Thermodynamic Properties

- The heat capacities and thermodynamic properties of cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid have been studied. Researchers found that this compound exhibits a solid-liquid fusion phase transition, providing insight into its melting point, enthalpy, and entropy of fusion. These findings are crucial for understanding the compound's physical characteristics and potential applications in various fields (Xue, Wang, Tan, & Wu, 2007).

Analytical Methods for Measuring Metabolites

- Another study developed a method for measuring cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid and related compounds in human urine, indicating its use as a biomarker for exposure to pyrethroid insecticides. This research is significant for environmental health and safety (Baker, Olsson, & Barr, 2004).

Biotransformation for Synthesis

- The compound has also been used in studies focusing on biotransformation, specifically for the synthesis of 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides. This research contributes to the field of organic chemistry, particularly in the synthesis of optically pure cyclopropanecarboxylic acids and amides (Wang & Feng, 2003).

Analytical Techniques for Environmental Monitoring

- Innovative analytical techniques have been developed for the detection of this compound and its metabolites in environmental samples, indicating its significance in monitoring environmental contamination and exposure to synthetic pyrethroids (Lin, Ponnusamy, Li, & Jen, 2012).

Toxicokinetics and Human Biomonitoring

- The toxicokinetics of biomarkers of exposure to this compound in humans were studied, providing important information for understanding human exposure to permethrin, a widely used pyrethroid insecticide (Ratelle, Côté, & Bouchard, 2015).

Mechanism of Action

Target of Action

The primary target of cis-Permethric acid, a pyrethroid insecticide, is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

cis-Permethric acid acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the sodium channel current. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests .

Result of Action

The molecular and cellular effects of cis-Permethric acid’s action result in the disruption of normal neuronal activity. This leads to paralysis and death in pests, making it an effective insecticide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-Permethric acid. Furthermore, cis-Permethric acid is insoluble in water but soluble in organic solvents such as benzene, toluene, carbon tetrachloride, and chloroform .

properties

IUPAC Name |

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017856 | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid | |

CAS RN |

55667-40-8, 59042-49-8 | |

| Record name | 1R-cis-Permethric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cis-permethric acid interact with biological systems?

A1: While the provided research focuses on cis-permethric acid as a precursor to pyrethroid insecticides, its mechanism of action is derived from its esterified form, such as permethrin. Pyrethroids like permethrin are known to target the nervous system of insects. They bind to voltage-gated sodium channels in nerve cells, interfering with the transmission of nerve impulses and ultimately leading to paralysis and death [].

Q2: What is the environmental fate of cis-permethric acid and its impact?

A2: The research by Elsayed et al. [] highlights the importance of understanding the sorption behavior of permethric acid, a metabolite of pyrethroid insecticides. The study found that permethric acid exhibits specific sorption to goethite, a common soil component, especially at low concentrations. This sorption behavior influences the mobility and bioavailability of permethric acid in the environment, impacting its potential for bioaccumulation and effects on non-target organisms.

Q3: How can green chemistry principles be applied to the synthesis of cis-permethric acid?

A3: The work of Székely et al. [, ] explores the use of supercritical carbon dioxide (scCO2) as a green solvent for the chiral resolution of cis-permethric acid. This approach offers several advantages over traditional methods using organic solvents. It reduces the environmental impact by minimizing solvent waste and offers a safer alternative for both human health and the environment.

Q4: What are the structural characteristics of cis-permethric acid?

A4: cis-Permethric acid, also known as cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, possesses a cyclopropane ring substituted with a carboxylic acid group, a dichlorovinyl group, and two methyl groups. While the research papers do not provide specific spectroscopic data, the synthesis and characterization of cis-permethric acid derivatives, including carboxamides, were confirmed using techniques such as 13C NMR spectroscopy and mass spectrometry [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.